molecular formula C22H14Cl2O4S B2529360 (3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 338423-89-5

(3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

Cat. No.: B2529360
CAS No.: 338423-89-5
M. Wt: 445.31
InChI Key: NYMVTFLWVDUGMV-UHFFFAOYSA-N
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Description

(3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is a complex organic compound with a unique structure that combines a benzofuran ring with a sulfonyl group and a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the sulfonyl group is usually carried out via sulfonylation reactions, where a sulfonyl chloride reacts with the benzofuran derivative in the presence of a base. The final step involves the attachment of the dichlorophenyl group through a Friedel-Crafts acylation reaction, using a suitable catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl moiety, where halogen atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The benzofuran ring may interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity. These interactions can trigger downstream signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone: shares structural similarities with other sulfonyl-containing benzofuran derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dichlorophenyl moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[3-[(3,4-dichlorophenyl)sulfonylmethyl]-1-benzofuran-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2O4S/c23-18-11-10-15(12-19(18)24)29(26,27)13-17-16-8-4-5-9-20(16)28-22(17)21(25)14-6-2-1-3-7-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMVTFLWVDUGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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